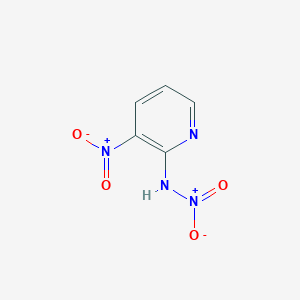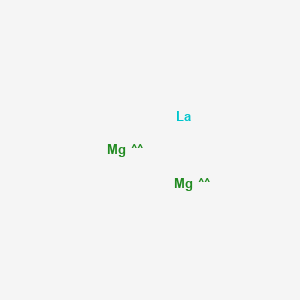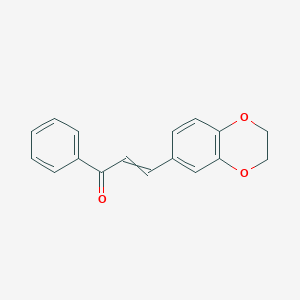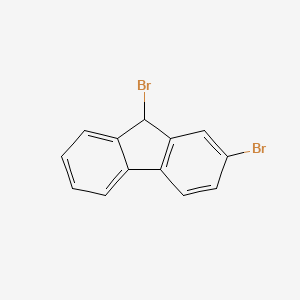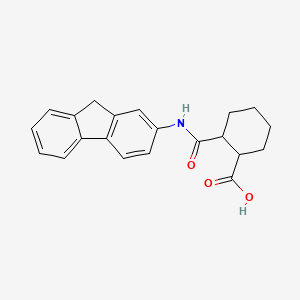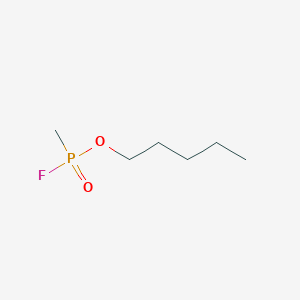
Pentyl methylphosphonofluoridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl methylphosphonofluoridate is an organophosphorus compound with the molecular formula C6H14FO2P. It is also known by other names such as methylphosphonic acid, fluoroanhydride, pentyl ester, and phosphonofluoridic acid, P-methyl-, pentyl ester
Preparation Methods
The synthesis of pentyl methylphosphonofluoridate typically involves the reaction of pentanol with methylphosphonic difluoride. The reaction conditions often require a controlled environment to ensure the proper formation of the desired ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain a high-purity product .
Chemical Reactions Analysis
Pentyl methylphosphonofluoridate undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form methylphosphonic acid and pentanol.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s phosphorus center can potentially undergo redox reactions under certain conditions.
Common reagents used in these reactions include water for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pentyl methylphosphonofluoridate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology and Medicine: Research into its potential biological activity and interactions with enzymes is ongoing, although specific applications in medicine are still under investigation.
Mechanism of Action
The mechanism by which pentyl methylphosphonofluoridate exerts its effects involves its interaction with molecular targets such as enzymes. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby disrupting normal enzymatic activity. The specific pathways involved depend on the enzyme and the biological context .
Comparison with Similar Compounds
Pentyl methylphosphonofluoridate can be compared with other similar organophosphorus compounds such as:
2-Methyl-2-pentanyl methylphosphonofluoridate: This compound has a similar structure but with a different alkyl group, leading to variations in its chemical properties and reactivity.
Methylphosphonic acid, fluoroanhydride, ethyl ester: Another related compound with an ethyl group instead of a pentyl group, which affects its physical and chemical behavior.
The uniqueness of this compound lies in its specific alkyl group and the resulting properties that make it suitable for particular applications.
Properties
CAS No. |
13454-59-6 |
|---|---|
Molecular Formula |
C6H14FO2P |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
1-[fluoro(methyl)phosphoryl]oxypentane |
InChI |
InChI=1S/C6H14FO2P/c1-3-4-5-6-9-10(2,7)8/h3-6H2,1-2H3 |
InChI Key |
DCTCNMMFVAJVCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOP(=O)(C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,8-Trimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14728984.png)

![[(9E,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(methylhydrazinylidene)methyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B14729003.png)
